2-Ethoxy-5-(pyrrolidin-2-yl)pyridine
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Overview
Description
2-Ethoxy-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-ethoxypyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-ethoxypyridine . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Ethoxy-5-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Pyrrolidine-2,5-dione derivatives
Uniqueness
2-Ethoxy-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of both ethoxy and pyrrolidinyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-ethoxy-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-2-14-11-6-5-9(8-13-11)10-4-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3 |
InChI Key |
BEBBVECDGLCDLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
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